molecular formula C18H13NO5 B2795195 2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile CAS No. 496037-24-2

2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile

Cat. No.: B2795195
CAS No.: 496037-24-2
M. Wt: 323.304
InChI Key: NTKVQLGDIZWMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a methoxyphenoxy group and an acetonitrile group attached to the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenoxy group and the acetonitrile group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxyphenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(4-Hydroxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile
  • 2-{[3-(4-Methylphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile
  • 2-{[3-(4-Chlorophenoxy)-4-oxochromen-7-yl]oxy}acetonitrile

Uniqueness

2-{[3-(4-Methoxyphenoxy)-4-oxochromen-7-yl]oxy}acetonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-21-12-2-4-13(5-3-12)24-17-11-23-16-10-14(22-9-8-19)6-7-15(16)18(17)20/h2-7,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKVQLGDIZWMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.